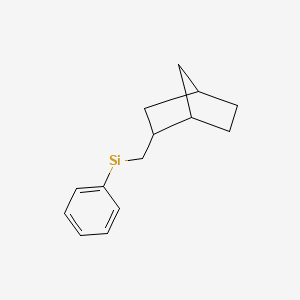![molecular formula C26H32N4O3 B14288393 7-(5-Ethylnonan-2-yl)-5-[2-(4-nitrophenyl)hydrazinylidene]quinolin-8(5H)-one CAS No. 128145-27-7](/img/structure/B14288393.png)
7-(5-Ethylnonan-2-yl)-5-[2-(4-nitrophenyl)hydrazinylidene]quinolin-8(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(5-Ethylnonan-2-yl)-5-[2-(4-nitrophenyl)hydrazinylidene]quinolin-8(5H)-one: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(5-Ethylnonan-2-yl)-5-[2-(4-nitrophenyl)hydrazinylidene]quinolin-8(5H)-one typically involves multiple steps, starting with the preparation of the quinoline core This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.
Reduction: The nitro group on the 4-nitrophenyl moiety can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo various substitution reactions, particularly at the quinoline core and the hydrazinylidene moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) for reduction of the nitro group.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination reactions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: 7-(5-Ethylnonan-2-yl)-5-[2-(4-aminophenyl)hydrazinylidene]quinolin-8(5H)-one.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Due to its structural similarity to known bioactive compounds, it may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties. Further research is needed to explore these potential activities.
Medicine: The compound could be investigated for its potential use as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy, such as malaria and certain cancers.
Industry: In the industrial sector, the compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The exact mechanism of action of 7-(5-Ethylnonan-2-yl)-5-[2-(4-nitrophenyl)hydrazinylidene]quinolin-8(5H)-one is not well understood and would require further research. it is likely to interact with various molecular targets and pathways, particularly those involving the quinoline core. Potential targets could include enzymes, receptors, and DNA, leading to a range of biological effects.
類似化合物との比較
Quinoline: The parent compound, known for its wide range of biological activities.
Chloroquine: A well-known antimalarial drug that also features a quinoline core.
Nitroquinoline: Compounds with a nitro group on the quinoline core, known for their antimicrobial properties.
Uniqueness: The unique combination of the ethylnonan-2-yl group and the 4-nitrophenylhydrazinylidene moiety in 7-(5-Ethylnonan-2-yl)-5-[2-(4-nitrophenyl)hydrazinylidene]quinolin-8(5H)-one may confer distinct biological activities and properties not seen in other quinoline derivatives. This makes it a promising candidate for further research and development in various fields.
特性
CAS番号 |
128145-27-7 |
|---|---|
分子式 |
C26H32N4O3 |
分子量 |
448.6 g/mol |
IUPAC名 |
7-(5-ethylnonan-2-yl)-5-[(4-nitrophenyl)diazenyl]quinolin-8-ol |
InChI |
InChI=1S/C26H32N4O3/c1-4-6-8-19(5-2)11-10-18(3)23-17-24(22-9-7-16-27-25(22)26(23)31)29-28-20-12-14-21(15-13-20)30(32)33/h7,9,12-19,31H,4-6,8,10-11H2,1-3H3 |
InChIキー |
XQPZPTODQWLYSC-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)CCC(C)C1=CC(=C2C=CC=NC2=C1O)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


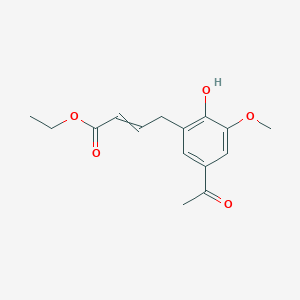

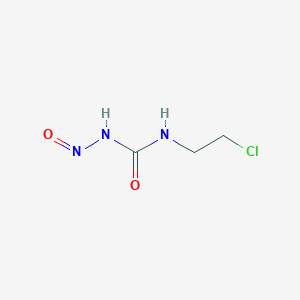
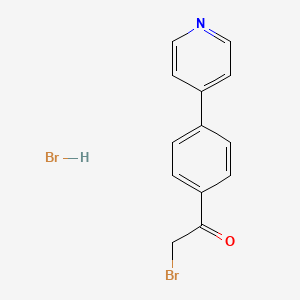
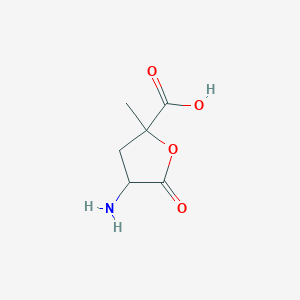
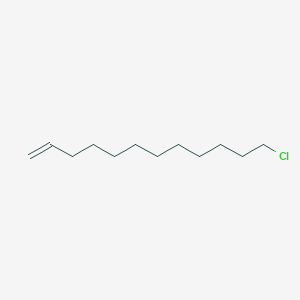
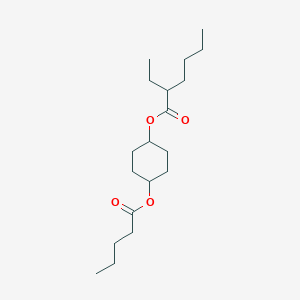
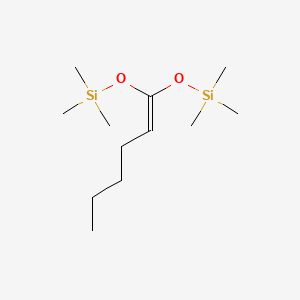
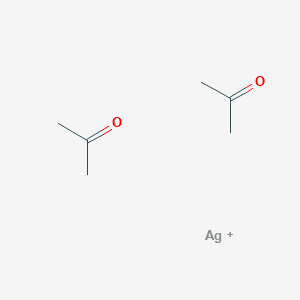
![{[(1-Amino-2-phenylethyl)(hydroxy)phosphoryl]amino}acetic acid](/img/structure/B14288361.png)
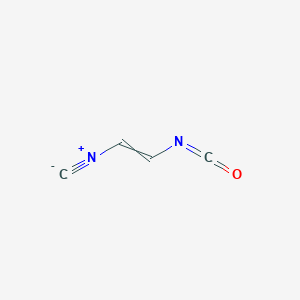
![2-acetamido-N-[1-[[1-(tert-butylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide](/img/structure/B14288364.png)
![Methyl 2,5-bis[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B14288365.png)
